molecular formula C18H14ClN3O5 B2586477 (2E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide CAS No. 380476-62-0

(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2586477
CAS No.: 380476-62-0
M. Wt: 387.78
InChI Key: UPHUCHBORZXSJV-UHFFFAOYSA-N
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Description

The compound "(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide" belongs to the class of α,β-unsaturated cyanoenamides, characterized by a conjugated system with electron-withdrawing groups (cyano and amide) and aryl substituents. Its structure features a (2E)-configuration, a 3-chloro-4-methoxyphenyl group at the β-position, and a 2-methoxy-4-nitrophenyl group at the N-aryl position.

Properties

IUPAC Name

(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5/c1-26-16-6-3-11(8-14(16)19)7-12(10-20)18(23)21-15-5-4-13(22(24)25)9-17(15)27-2/h3-9H,1-2H3,(H,21,23)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHUCHBORZXSJV-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide (CAS Number: 380476-62-0) is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features several functional groups:

  • A cyano group (–C≡N)
  • An amide linkage (–C(=O)N–)
  • Aromatic rings with chloro and methoxy substituents

These components contribute to its chemical reactivity and biological activity. The molecular formula is C18H14ClN3O5C_{18}H_{14}ClN_{3}O_{5} with a molecular weight of 387.8 g/mol .

Biological Activity Overview

The biological activity of this compound has been primarily investigated through structure-activity relationship (SAR) studies. Its unique structural features suggest potential pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anticancer Potential : Compounds with similar functional groups have shown promise in inhibiting cancer cell proliferation in vitro. For instance, derivatives of related cyano compounds have demonstrated significant antiproliferative effects against various human cancer cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating biochemical pathways involved in disease processes .

The proposed mechanism of action involves the interaction of the compound with biological targets, such as enzymes or receptors. This interaction may lead to alterations in enzyme activity or receptor signaling pathways, resulting in various biological effects. For example:

  • The cyano group can participate in nucleophilic attacks, influencing enzyme kinetics.
  • The aromatic rings may interact with hydrophobic pockets in proteins, affecting binding affinities .

Research Findings and Case Studies

Recent studies have explored the biological activities of structurally related compounds, providing insights into potential therapeutic applications:

  • Antimicrobial Studies : Research on similar derivatives has shown potent activity against drug-resistant strains of bacteria such as MRSA. For instance, N-benzyl amides derived from salinomycin exhibited significant antibacterial properties .
  • Anticancer Studies : In vitro assays have demonstrated that compounds with similar structures can inhibit cell viability in various cancer models. One study found that certain derivatives had lower IC50 values compared to standard chemotherapeutics .
  • Anti-inflammatory Potential : Related compounds have been evaluated for their ability to modulate inflammatory responses in vivo. These studies highlight the potential for developing anti-inflammatory drugs based on this compound's structural framework .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialN-benzyl amidesInhibition of MRSA growth
AnticancerSalinomycin derivativesSignificant antiproliferative effects
Anti-inflammatoryCyano-containing compoundsReduced cytokine production in macrophages

Comparison with Similar Compounds

Research Findings and Implications

  • Their morpholinyl groups may enhance cellular uptake or target binding .
  • Molecular Dynamics : Substituents like benzodioxol (37a) and morpholine (30a) likely influence conformational stability and binding pocket interactions, as suggested by simulation-focused studies .

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